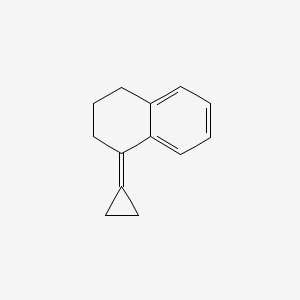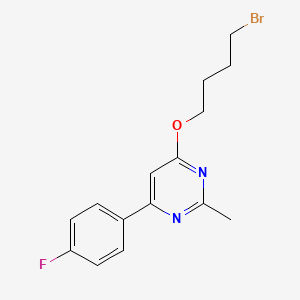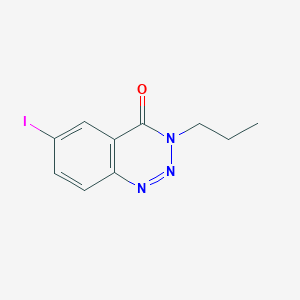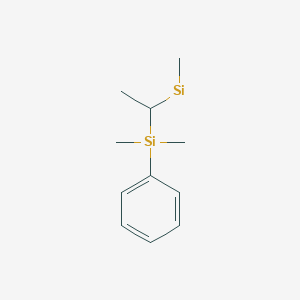
1-Cyclopropylidene-1,2,3,4-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropylidene-1,2,3,4-tetrahydronaphthalene is a bicyclic hydrocarbon compound that features both aromatic and alicyclic rings This compound is known for its unique structure, which includes a cyclopropylidene group fused to a tetrahydronaphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclopropylidene-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives under specific conditions. This process typically employs catalysts such as nickel or palladium to facilitate the hydrogenation reaction . Another method involves the intramolecular electrophilic aromatic substitution reaction of a 1-aryl-pent-4-ene using concentrated sulfuric acid .
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopropylidene-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with nickel or palladium catalysts.
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds, and other electrophiles.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropylidene-1,2,3,4-tetrahydronaphthalene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent for various reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of 1-Cyclopropylidene-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its metabolites, such as 1,2,3,4-tetrahydro-2-naphthol, are known to induce specific cellular responses . Additionally, the compound’s ability to undergo oxidation and reduction reactions plays a role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene, used as a hydrogen-donor solvent.
Decahydronaphthalene (Decalin): A fully hydrogenated derivative of naphthalene, used as a solvent and in industrial applications.
Dihydronaphthalene (Dialin): A less common derivative, used in specific chemical reactions.
Uniqueness: 1-Cyclopropylidene-1,2,3,4-tetrahydronaphthalene stands out due to its cyclopropylidene group, which imparts unique chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its distinct applications and biological activities .
Eigenschaften
CAS-Nummer |
918631-86-4 |
|---|---|
Molekularformel |
C13H14 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
4-cyclopropylidene-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C13H14/c1-2-6-12-10(4-1)5-3-7-13(12)11-8-9-11/h1-2,4,6H,3,5,7-9H2 |
InChI-Schlüssel |
XTMDIKNALSILQX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C(=C3CC3)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine](/img/structure/B15169808.png)
![5-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15169814.png)

![N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B15169827.png)
![1-(2-Phenylethyl)spiro[pyrrolidine-3,9'-xanthene]](/img/structure/B15169828.png)

![N-Quinolin-3-yl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15169845.png)


![3,3'-[(Phenylmethylene)bis(oxy)]bis(4-hydroxy-2H-1-benzopyran-2-one)](/img/structure/B15169871.png)



![4-(Naphthalen-1-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B15169893.png)
